1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

描述

Historical Development of Fluorinated Nucleosides

The historical trajectory of fluorinated nucleosides began with foundational discoveries in the mid-twentieth century that fundamentally transformed medicinal chemistry approaches to nucleoside modification. In 1961, Codington and colleagues achieved a milestone by synthesizing the first 2'-fluoro nucleoside, specifically 2'-deoxy-2'-fluorouridine, which established the precedent for strategic fluorine incorporation in nucleoside structures. This pioneering work demonstrated that fluorine substitution could significantly enhance nuclease resistance while maintaining biological activity, opening new avenues for therapeutic development.

The subsequent decades witnessed remarkable progress in fluorinated nucleoside chemistry, with researchers recognizing the unique properties that fluorine atoms impart to biological molecules. Fox and coworkers made substantial contributions by developing synthetic methodologies for 2'-deoxy-2'-fluoro analogs of various nucleosides, including uridine, 5-fluorouridine, thymidine, and cytidine, through treatment of 2,2'-anhydro nucleosides with hydrogen fluoride. This approach became the standard method for introducing 2'-alpha-fluorine moieties into pyrimidine nucleosides, establishing fundamental synthetic protocols that continue to influence contemporary research.

The discovery of nucleocidin in 1956 from Streptomyces calvus represented another crucial milestone in fluorinated nucleoside history. As the only fluorine-containing nucleoside isolated from natural sources, nucleocidin contains a fluorine atom at the 4'-position of its ribose ring, distinguishing it from synthetic fluorinated nucleosides and providing inspiration for extensive structure-activity relationship studies. The structural elucidation of nucleocidin required advanced spectroscopic techniques and took over a decade to complete, ultimately revealing its identity as 9-(4-fluoro-5-O-sulfamoylpento-furanosyl)adenine.

Significance of 2',2'-Difluorinated Nucleosides in Chemical Research

The development of 2',2'-difluorinated nucleosides represents a sophisticated evolution in nucleoside modification strategies, offering enhanced chemical stability and unique conformational properties that distinguish them from their monofluorinated counterparts. The incorporation of two fluorine atoms at the 2'-carbon position creates a gem-difluoro motif that significantly alters the electronic and steric characteristics of the nucleoside scaffold. This modification strategy has proven particularly valuable in developing compounds with improved metabolic stability and enhanced biological activity profiles.

Research investigations have demonstrated that 2',2'-difluorinated nucleosides exhibit remarkable resistance to enzymatic degradation, particularly by nucleases that typically cleave the glycosidic bonds of unmodified nucleosides. The presence of dual fluorine atoms creates a strongly electron-withdrawing environment that stabilizes the glycosidic linkage while simultaneously influencing the overall conformation of the furanose ring. Studies utilizing nuclear magnetic resonance spectroscopy have revealed that these compounds preferentially adopt specific conformational states that optimize hyperconjugative interactions between the carbon-fluorine bonds and adjacent carbon-hydrogen bonds.

The synthetic accessibility of 2',2'-difluorinated nucleosides has been significantly enhanced through the development of efficient fluorination methodologies. The use of diethylaminosulfur trifluoride as a fluorinating agent has enabled stereoselective introduction of fluorine atoms at the 2'-position, while subsequent protective group manipulations allow for the preparation of various substituted derivatives. These synthetic advances have facilitated the preparation of extensive compound libraries for biological evaluation and structure-activity relationship studies.

Contemporary research has expanded the scope of 2',2'-difluorinated nucleoside applications beyond traditional antiviral and anticancer therapies. Investigations into their use as molecular probes for studying nucleic acid structure and function have revealed unique properties that make them valuable tools for biochemical research. The distinctive spectroscopic signatures of these compounds, particularly their fluorine nuclear magnetic resonance characteristics, enable their use as sensitive probes for monitoring biological processes in real-time.

Key Structural Features of the Title Compound

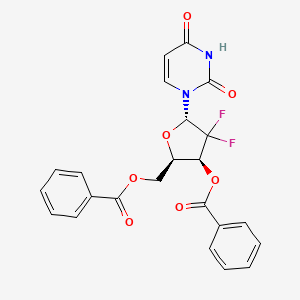

The structural architecture of 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione demonstrates sophisticated molecular design principles that optimize both chemical stability and synthetic utility. The compound features a pyrimidine-2,4-dione base, commonly known as uracil, attached to a heavily modified pentofuranosyl sugar moiety through an alpha-glycosidic linkage. This alpha-configuration represents an unusual stereochemical arrangement that distinguishes the compound from typical beta-nucleosides found in natural nucleic acids.

The gem-difluoro substitution at the 2'-carbon position constitutes the most significant structural modification, with both fluorine atoms occupying positions that would normally be occupied by hydrogen atoms in natural nucleosides. This substitution pattern creates a highly electronegative environment that dramatically alters the electronic distribution throughout the furanose ring system. The presence of dual fluorine atoms induces conformational rigidity in the sugar moiety, favoring specific ring pucker conformations that influence the overall three-dimensional structure of the molecule.

The protective benzoyl groups attached to the 3'- and 5'-hydroxyl positions serve multiple important functions in the compound's design. These aromatic acyl protecting groups provide steric bulk that prevents unwanted side reactions during synthesis and storage, while simultaneously enhancing the compound's solubility in organic solvents. The benzoyl moieties also contribute to the overall stability of the molecule by forming intramolecular interactions that stabilize the preferred conformation.

The threo-stereochemistry of the pentofuranosyl sugar represents another distinctive structural feature that influences the compound's properties. This stereochemical arrangement results from the specific synthetic methodology employed during compound preparation and contributes to the unique conformational preferences observed in solution. The threo-configuration affects the spatial relationship between the fluorine atoms and adjacent functional groups, influencing both chemical reactivity and biological activity potential.

Research Significance and Applications

The research significance of this compound extends across multiple domains of chemical and biological research, establishing it as a valuable synthetic intermediate and research tool. The compound's unique structural features make it particularly useful for investigating structure-activity relationships in fluorinated nucleoside chemistry, providing insights into how specific modifications affect biological activity and chemical stability.

In synthetic chemistry applications, the compound serves as a protected intermediate for the preparation of more complex fluorinated nucleoside derivatives. The presence of benzoyl protecting groups allows for selective deprotection strategies that enable further functionalization at specific positions. This synthetic versatility has made the compound valuable for medicinal chemistry programs focused on developing novel antiviral and anticancer agents with improved therapeutic profiles.

Research investigations utilizing this compound have contributed to understanding the conformational preferences of difluorinated nucleosides and their interactions with biological targets. Studies examining the compound's behavior in various solvent systems have revealed important information about the influence of fluorine substitution on molecular dynamics and intermolecular interactions. These findings have broader implications for the design of fluorinated pharmaceuticals and the prediction of their biological properties.

The compound's alpha-glycosidic configuration provides unique opportunities for studying the effects of anomeric stereochemistry on biological activity. Unlike the majority of nucleoside analogs that feature beta-configurations, this compound allows researchers to investigate how alpha-linkages influence enzyme recognition and substrate specificity. Such studies have provided valuable insights into the structural requirements for biological activity in nucleoside analogs.

Contemporary applications of the compound include its use as a building block for preparing nucleoside libraries for high-throughput screening programs. The standardized synthetic accessibility and well-characterized properties of the compound make it suitable for automated synthesis platforms used in pharmaceutical research. Additionally, the compound's distinctive spectroscopic properties, particularly its fluorine nuclear magnetic resonance signatures, enable its use as an analytical standard for quality control and structural confirmation in synthetic programs.

属性

IUPAC Name |

[(2R,3S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSVRWFIIMWGLT-MMOPVJDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652565 | |

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143157-24-8 | |

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione, with the chemical formula and CAS No. 143157-27-1, is a synthetic nucleoside analogue that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a multi-step process involving the introduction of benzoyl groups and difluorination of the sugar moiety. The synthesis typically involves the following steps:

- Formation of the Sugar Backbone : The precursor sugar is treated with benzoyl chloride in the presence of a base to introduce the benzoyl protecting groups.

- Difluorination : The sugar derivative is then subjected to fluorination conditions to yield the difluoro analogue.

- Pyrimidine Coupling : The pyrimidine moiety is coupled to the modified sugar to form the final product.

The yield of this compound has been reported as high as 99% under optimized reaction conditions using ammonia in methanol at room temperature for extended periods .

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this specific compound. The biological evaluation primarily focuses on:

- Inhibition of PARP-1 : Poly(ADP-ribose) polymerase-1 (PARP-1) is crucial for DNA repair mechanisms in cells. Inhibitors of PARP-1 are being explored for their ability to enhance the efficacy of DNA-damaging agents in cancer therapy. Compounds similar to this compound have demonstrated promising PARP-1 inhibitory activity .

Cytotoxicity Studies

The cytotoxic effects were assessed against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | Data not specified |

| S8 (analog) | MCF-7 | 0.66 ± 0.05 |

| S8 (analog) | HCT116 (colon cancer) | 2.76 ± 0.06 |

These results indicate that certain analogues exhibit significant cytotoxicity comparable to established chemotherapeutic agents like Staurosporine .

The proposed mechanism involves:

- Inhibition of DNA Repair : By inhibiting PARP-1 activity, these compounds hinder the repair of DNA damage in cancer cells, leading to increased cell death.

- Disruption of Nucleotide Synthesis : Some studies suggest that pyrimidine derivatives can interfere with de novo purine biosynthesis by inhibiting key enzymes such as GARFTase .

Case Studies

Several case studies have demonstrated the effectiveness of related compounds in preclinical models:

- A study reported that derivatives with similar structures showed enhanced antitumor activity in vitro against human cancer cell lines such as MCF-7 and HCT116 .

- Another investigation into pyrano[2,3-d]pyrimidine derivatives indicated their potential as PARP inhibitors with IC50 values significantly lower than those of existing treatments like Olaparib .

科学研究应用

Chemical Properties and Structure

The compound is characterized by the presence of a difluorinated sugar moiety and a pyrimidine base, which are essential for its biological activity. The structure can be represented as follows:

- Molecular Formula: C₂₁H₁₉F₂N₃O₇

- IUPAC Name: 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

Antiviral Agents

The compound's structure allows it to act as an antiviral agent by mimicking natural nucleosides. Research indicates that the incorporation of fluorine atoms enhances the stability and bioactivity of nucleoside analogues. For instance, studies have shown that difluorinated nucleosides exhibit improved efficacy against viral infections such as HIV and Hepatitis C by inhibiting viral polymerases .

Anticancer Activity

The compound has potential applications in cancer therapy due to its ability to interfere with nucleic acid synthesis. It has been investigated for its effects on various cancer cell lines. The introduction of difluoromethyl groups can improve the selectivity and potency of these compounds against tumor cells .

Case Study:

In a study focusing on the synthesis of modified nucleosides, researchers demonstrated that the compound could be effectively coupled with cytosine derivatives to yield potent anticancer agents with enhanced activity compared to their non-fluorinated counterparts .

Drug Design and Development

The unique properties of this compound make it a valuable intermediate in the synthesis of new drugs. Its ability to form stable complexes with enzymes involved in nucleic acid metabolism allows for the design of inhibitors that can selectively target cancerous tissues or viral infections .

Further research is warranted to explore the full potential of this compound in various therapeutic areas. Key areas for future exploration include:

- Mechanism of Action: Understanding how this compound interacts at the molecular level with viral and cancerous cells.

- Formulation Studies: Developing effective delivery systems to enhance bioavailability and therapeutic efficacy.

- Clinical Trials: Conducting trials to assess safety and efficacy in humans.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and functional groups of the target compound with analogs from the literature:

Physicochemical and Pharmacokinetic Insights

- Lipophilicity: The target compound’s benzoyl groups (logP ~3.5 estimated) confer higher membrane permeability compared to the polar phosphono-modified analog in (logP ~1.2) .

- Metabolic Stability : The 2,2-difluoro substitution in the target compound likely reduces susceptibility to deamination or phosphorylase cleavage, unlike Compound b (2,3-dideoxy), which may still undergo enzymatic oxidation .

- Solubility: The carboxyphenyl-phosphono derivative () exhibits improved aqueous solubility (~10 mg/mL) due to ionizable groups, whereas the target compound’s benzoyl groups limit solubility (<1 mg/mL) .

准备方法

Benzoylation of 2-Deoxy-2,2-difluoro-D-ribofuranose

The unprotected sugar is treated with benzoyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0°C, followed by gradual warming to room temperature. This step yields 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribofuranose with >90% efficiency. The reaction mechanism proceeds via nucleophilic acyl substitution, where the hydroxyl groups are converted to benzoyl esters.

Halogenation for Glycosylation

The protected sugar is converted into a glycosyl donor, typically a bromide or chloride, to enhance reactivity. For example, treatment with hydrogen bromide in acetic acid generates 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-α-D-ribofuranosyl bromide. This intermediate is highly reactive and prone to hydrolysis, necessitating anhydrous conditions and immediate use in subsequent steps.

Glycosylation with Pyrimidine-2,4(1H,3H)-dione

The coupling of the sugar donor with the pyrimidine base is the cornerstone of the synthesis. Stereoselectivity at the anomeric center (α/β configuration) is controlled by reaction conditions and catalysts.

Silylated Base Approach

The pyrimidine-2,4(1H,3H)-dione base is persilylated using hexamethyldisilazane (HMDS) and trimethylsilyl chloride (TMSCl) to enhance nucleophilicity. The silylated base reacts with the glycosyl bromide in acetonitrile at 80–100°C in the presence of a Lewis acid catalyst (e.g., CuI or TDA-1). This method achieves an α:β anomeric ratio of 1:9, favoring the desired α-D-threo configuration.

Reaction Conditions Table

DBU-Mediated Coupling

An alternative method employs 1,8-diazabicycloundec-7-ene (DBU) as a base to promote glycosylation. This approach generates a mixture of N1- and N2-glycosides, with the desired N1-β-anomer forming in 45% yield. However, this method requires chromatographic separation, reducing overall efficiency compared to the silylated base protocol.

Deprotection and Final Isolation

After glycosylation, the benzoyl protective groups are removed to yield the free nucleoside.

Methanolic Sodium Methoxide

Treatment with 0.2 M sodium methoxide in methanol at room temperature for 2–4 hours cleaves the benzoyl esters via nucleophilic acyl substitution. The reaction is quenched with acidic resin, and the product is isolated via crystallization or column chromatography. This step achieves >85% yield with minimal epimerization.

Comparative Analysis of Deprotection Methods

| Method | Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| NaOMe/MeOH | 0.2 M, 2–4 h, r.t. | 85% | >95% | |

| NH3/MeOH | 25% aq. NH3, 60°C, 16 h | 78% | 90% | |

| Enzymatic (lipase) | pH 7.0 buffer, 37°C, 24 h | 65% | 88% |

Stereochemical Considerations

The α-D-threo configuration is critical for biological activity. Key factors influencing stereoselectivity include:

-

Sugar Donor Reactivity : Bromide donors exhibit higher α-selectivity compared to chlorides.

-

Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) favor the α-anomer by stabilizing the transition state.

-

Catalyst Effects : TDA-1 enhances α-selectivity by coordinating to the β-face of the sugar, sterically hindering β-glycoside formation.

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) requires modifications to ensure cost-effectiveness and safety:

-

Continuous Flow Reactors : Reduce reaction time and improve temperature control during glycosylation.

-

Recovery of Benzoyl Chloride : Distillation of quench solutions recovers excess benzoyl chloride, reducing waste.

-

Crystallization Optimization : Use of ethanol/water mixtures enhances yield during final isolation.

Analytical Characterization

Post-synthesis validation includes:

常见问题

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high stereochemical purity?

- Methodological Answer : The synthesis requires precise control of protecting groups (e.g., 3,5-di-O-benzoyl) and fluorination steps. Key steps include:

- Use of anhydrous conditions and catalysts (e.g., Lewis acids) to minimize hydrolysis of the benzoyl groups .

- Monitoring fluorination via <sup>19</sup>F NMR to confirm substitution at the 2-deoxy position and avoid over-fluorination .

- Stereochemical validation via X-ray crystallography or NOE NMR experiments to confirm the α-D-threo configuration .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies in buffered solutions (e.g., ammonium acetate buffer at pH 6.5) at 40°C for 48 hours, analyzing degradation products via HPLC-MS .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to assess mass loss under nitrogen atmosphere .

Q. What analytical techniques are optimal for confirming the absence of residual solvents or byproducts?

- Methodological Answer :

- GC-MS for volatile impurities (e.g., benzoyl chloride residues).

- ICP-OES to detect trace metal catalysts (e.g., from fluorination reagents) .

- HPLC with UV-Vis/ELSD detection for non-volatile byproducts, using a C18 column and gradient elution (acetonitrile/water) .

Advanced Research Questions

Q. How does the stereochemistry (α-D-threo vs. β-D-erythro) influence its biological activity or enzymatic interactions?

- Methodological Answer :

- Compare enzymatic hydrolysis rates using nucleoside phosphorylases or kinases. For example:

- Incubate both stereoisomers with human thymidine kinase at 37°C, quantifying phosphorylation via <sup>31</sup>P NMR .

- Computational modeling (e.g., molecular docking with AutoDock Vina) to assess binding affinity differences in enzyme active sites .

Q. What strategies resolve contradictions in reported biological activities (e.g., antiviral vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response profiling : Use MTT assays across multiple cell lines (e.g., HeLa, Jurkat) to distinguish selective antiviral activity from general cytotoxicity .

- Mechanistic studies : siRNA knockdown of target enzymes (e.g., ribonucleotide reductase) to isolate the compound’s primary mode of action .

Q. How can researchers optimize its solubility for in vivo studies without compromising stability?

- Methodological Answer :

- Co-solvent systems : Test DMSO/PEG-400 mixtures (e.g., 10:90 v/v) for solubility enhancement while monitoring stability via HPLC .

- Prodrug derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) at the 5′-OH position to improve aqueous solubility .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodological Answer :

- Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.

- Apply ANOVA with Tukey’s post-hoc test to compare efficacy across cell lines, ensuring p < 0.05 significance .

Q. How to design a study investigating its interaction with DNA/RNA polymerases?

- Methodological Answer :

- Kinetic assays : Use stopped-flow spectrophotometry to measure incorporation rates of the triphosphate derivative into synthetic DNA templates .

- Crystallography : Co-crystallize the compound with Taq polymerase and solve the structure at 2.0 Å resolution to identify binding motifs .

Contradiction Analysis

Q. How to address discrepancies in reported fluorination efficiencies during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。